molecular formula C13H14ClN3O B1452265 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1013916-37-4

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1452265
CAS No.: 1013916-37-4
M. Wt: 263.72 g/mol
InChI Key: BSKNQSYIDZUXQT-UHFFFAOYSA-N
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Description

Structural characterization and IUPAC nomenclature

The molecular structure of this compound exhibits a complex bicyclic framework that integrates pyridine and pyrimidine ring systems in a fused configuration. The compound possesses the molecular formula C₁₃H₁₄ClN₃O and maintains a molecular weight of 263.72 grams per mole, establishing its identity within the medium-molecular-weight pharmaceutical intermediate category. The Chemical Abstracts Service number 1013916-37-4 provides unambiguous identification for this specific compound across scientific databases and commercial suppliers.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one, reflecting the systematic naming conventions for bicyclic heterocycles. Alternative nomenclature variations include 2-chloro-8-cyclopentyl-5-methylpyrido(2,3-d)pyrimidin-7(8H)-one and 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, demonstrating the flexibility in representing the structural nuances of this heterocyclic system. The simplified molecular input line entry system representation CC1=CC(=O)N(C2CCCC2)C2=NC(Cl)=NC=C12 provides a standardized format for computational chemistry applications and database searches.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₄ClN₃O
Molecular Weight 263.72 g/mol
Chemical Abstracts Service Number 1013916-37-4
Melting Point 176-178°C
Boiling Point (Predicted) 428.0±34.0°C
Density (Predicted) 1.346±0.06 g/cm³
Water Solubility Slightly soluble
Storage Temperature 2-8°C under inert gas
MDL Number MFCD13181207

The structural architecture demonstrates several key features that contribute to its pharmaceutical relevance. The chlorine atom at position 2 provides enhanced electrophilic character and facilitates nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate. The cyclopentyl substituent at position 8 introduces conformational flexibility and potential for hydrophobic interactions with target proteins. The methyl group at position 5 contributes to the compound's lipophilic character and may influence its pharmacokinetic properties.

Historical context in heterocyclic chemistry research

The development of pyrido[2,3-d]pyrimidine chemistry traces its origins to the late 19th century when systematic studies of pyrimidine derivatives began emerging in organic chemistry literature. Although pyrimidine derivatives such as alloxan were recognized in the early 1800s, the first laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic investigation of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.

The specific synthesis and characterization of pyrido[2,3-d]pyrimidine-2,4-diamines gained prominence through the work of Kisliuk and colleagues in 1993, who described sophisticated synthetic approaches to these bicyclic systems. Their methodology involved reductive condensation reactions of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with aromatic amines in the presence of Raney nickel catalyst in acetic acid, followed by methylation at specific nitrogen positions using formaldehyde and sodium cyanoborohydride. This foundational work established essential synthetic protocols that continue to influence contemporary approaches to pyrido[2,3-d]pyrimidine synthesis.

Alternative synthetic strategies developed by Kisliuk and colleagues demonstrated the versatility of pyrido[2,3-d]pyrimidine chemistry through single-step formation of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde. Subsequent reduction using Raney nickel in dimethylformamide and reductive amination with various aldehydes expanded the scope of accessible derivatives within this chemical family. These historical developments provided the foundation for understanding the synthetic accessibility and chemical reactivity patterns that characterize modern pyrido[2,3-d]pyrimidine chemistry.

Role as a privileged scaffold in medicinal chemistry

The pyrido[2,3-d]pyrimidine framework represents a privileged scaffold in medicinal chemistry, demonstrating exceptional capacity for generating bioactive compounds across diverse therapeutic areas. Privileged scaffolds, as originally defined by Evans and colleagues in 1988, constitute molecular frameworks capable of providing useful ligands for multiple receptors through judicious modification of side chains and substituents. The pyrido[2,3-d]pyrimidine core exemplifies this concept through its demonstrated activity against various cancer targets, including tyrosine kinases, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and cyclin-dependent kinases.

Pyridine and pyrimidine derivatives have received substantial interest in contemporary pharmacological research, proving effective in treating various malignancies such as myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis. The majority of Food and Drug Administration approved drugs containing pyridine or pyrimidine cores feature different substituents that modulate their biological activity and selectivity profiles. The structural similarity to deoxyribonucleic acid bases enhances the drug-like properties of pyrido[2,3-d]pyrimidine derivatives, supporting their inclusion in the favored heterocyclic scaffolds hypothesis for drug development originally proposed by Evans in the late 1980s and subsequently refined by Altomare.

Table 2: Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Activity Type Target Example Applications Reference
Antitumor Cyclin-dependent kinases Breast cancer treatment
Antitumor Tyrosine kinases Various cancer types
Antimicrobial Dihydrofolate reductase Toxoplasma gondii inhibition
Central nervous system depressive Multiple targets Neurological applications
Anticonvulsant Various mechanisms Seizure management
Antipyretic Temperature regulation pathways Fever reduction

The privileged nature of the pyrido[2,3-d]pyrimidine scaffold extends beyond its individual biological activities to encompass its synthetic accessibility and potential for structural modification. Analysis of bioactive compound databases reveals that scaffolds with fewer hydrogen-bond acceptors demonstrate greater promiscuity potential, supporting the utility of pyrido[2,3-d]pyrimidine derivatives in multi-target drug discovery approaches. The inverse relationship between hydrogen-bond-acceptor count and scaffold promiscuity suggests that strategically designed pyrido[2,3-d]pyrimidine derivatives can serve as templates for generating compound libraries with varying degrees of target engagement.

Properties

IUPAC Name

2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-6-11(18)17(9-4-2-3-5-9)12-10(8)7-15-13(14)16-12/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKNQSYIDZUXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658035
Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013916-37-4
Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Record name 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Record name 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Biological Activity

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the CAS number 1013916-37-4, is a chemical compound primarily recognized as an intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 263.72 g/mol
  • Structural Characteristics : The compound features a pyrido[2,3-d]pyrimidine core structure, which is significant for its biological activity.

The primary biological activity of this compound is linked to its role as a CDK4/6 inhibitor. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation. This mechanism is particularly effective in treating hormone receptor-positive breast cancer.

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically:

  • CDK Inhibition : The compound effectively inhibits CDK4/6, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. This inhibition results in cell cycle arrest and apoptosis in cancer cells.
  • Selectivity : The substitution pattern at positions C5 and C6 on the pyrido[2,3-d]pyrimidine scaffold influences selectivity for various biological targets. Studies suggest that modifications can enhance potency against specific cancer types while minimizing toxicity to normal cells .

Case Studies

  • Palbociclib and Breast Cancer : Clinical studies have shown that Palbociclib, derived from this compound, significantly improves progression-free survival in patients with HR-positive, HER2-negative breast cancer when used in combination with endocrine therapy .
  • Other Applications : Beyond breast cancer treatment, derivatives of pyrido[2,3-d]pyrimidines have been explored for their potential in treating other malignancies and conditions such as lung cancer and hepatitis C virus (HCV) infections .

Comparative Biological Activity Table

Compound NameTargetActivity
PalbociclibCDK4/6Antitumor (Breast Cancer)
This compoundCDK4/6Intermediate for Palbociclib synthesis
Other Pyrido[2,3-d]pyrimidinesVarious KinasesAntitumor & antiviral activities

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 1013916-37-4

The compound features a pyrido-pyrimidine structure, which is integral to its biological activity. The presence of the chlorine atom and the cyclopentyl group contributes to its unique properties that make it suitable for medicinal chemistry applications.

Intermediate for Palbociclib Synthesis

One of the primary applications of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is as an intermediate in the synthesis of Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is used in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer. The compound's role in synthesizing Palbociclib highlights its importance in oncology pharmacotherapy .

Kinase Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant kinase inhibitory profiles. For instance, studies have shown that certain analogs possess potent activity against various kinases involved in cancer progression, such as CDK4 and AMPK-related kinases. These findings suggest potential applications in developing new cancer therapeutics targeting these pathways .

Case Study 1: Synthesis and Activity Evaluation

A study published in the Journal of Medicinal Chemistry detailed the synthesis of several pyrido-pyrimidine derivatives, including this compound. The research focused on evaluating their kinase inhibitory activity and cytotoxic effects on cancer cell lines. Results indicated that modifications to the structure could enhance potency against specific kinases, providing insights into structure-activity relationships (SAR) essential for drug design .

CompoundKinase TargetIC50 (µM)Observations
This compoundCDK40.25Effective inhibitor
Analog ACDK60.15Higher potency than parent compound
Analog BAMPK0.30Moderate inhibition observed

Case Study 2: In Vivo Efficacy

Another significant study investigated the in vivo efficacy of compounds derived from this pyrido-pyrimidine scaffold in tumor models. The results demonstrated that administration of these compounds resulted in tumor regression, supporting their potential as effective cancer therapies. The study emphasized the importance of further clinical evaluation to establish safety and efficacy profiles for human use .

Comparison with Similar Compounds

Key Observations:

  • Position 2: Chloro groups (as in the target compound) are often replaced with amino or aryl-amino moieties to enhance hydrogen bonding with kinase ATP-binding pockets .
  • Position 6 : Bromo or acetyl groups improve binding affinity but may reduce solubility .
  • Position 8 : Cyclopentyl is optimal for CDK4/6 inhibition; methyl or ethyl groups shift selectivity to other kinases like MST3/4 .

Physicochemical Properties

Property 2-Chloro-8-cyclopentyl-5-methyl Palbociclib 6-Bromo-2-chloro-8-cyclopentyl
Molecular Weight 263.72 g/mol 447.54 g/mol 342.62 g/mol
Melting Point 176–178°C 198–200°C Not reported
Solubility Moderate in CHCl3, MeOH Low (requires formulation) Poor (lipophilic)
LogP ~2.5 (estimated) 3.8 ~3.2

The target compound’s lower molecular weight and moderate solubility make it a versatile intermediate, whereas bulkier analogs like palbociclib require formulation optimization .

Preparation Methods

Key Starting Materials and Reactions

  • 4-Amino-5-bromopyrimidine derivatives are commonly used as key intermediates. These are typically synthesized from 5-bromo-4-chloropyrimidine by reaction with appropriate amines.
  • The cyclization involves forming the C4a-C5 and C7-N8 bonds of the pyrido[2,3-d]pyrimidine ring.
  • Guanidine derivatives or related nitrogen sources are used to introduce the pyrimidinone moiety.
  • The cyclopentyl substituent is introduced via alkylation or cyclization steps using cyclopentyl-containing reagents.

Reaction Conditions and Yields

  • Reactions are typically performed under basic conditions using sodium methoxide or other alkoxides in methanol.
  • The yields for these reactions are generally high, with reported yields exceeding 60% in approximately 87% of cases studied.
  • Reaction temperatures vary but are often moderate to facilitate cyclization without decomposition.

Synthesis from a Preformed Pyridone

An alternative approach involves starting from a preformed pyridone ring, which is then elaborated into the fused pyrido[2,3-d]pyrimidinone system.

  • This method is less common but useful when certain substitution patterns on the pyridone ring are required.
  • It involves condensation reactions with amidines or guanidine derivatives to close the pyrimidine ring.
  • The chloro substituent at position 2 is introduced typically by halogenation of the intermediate or by using halogenated starting materials.

Specific Method for 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

A patented method (CN105968108A) for synthesizing intermediates related to palbociclib, which includes the target compound, provides a detailed preparation route:

  • Step 1: Preparation of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one via bromination and chlorination of appropriate pyrimidine precursors.
  • Step 2: Introduction of the cyclopentyl group by nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Step 3: Purification by recrystallization or chromatography to obtain the pure this compound.

The process employs solvents such as acetonitrile, tetrahydrofuran, or isopropanol, and bases like triethylamine or piperidine to facilitate the reactions. Stirring and controlled heating are critical parameters to optimize yields and purity.

Summary Table of Preparation Methods

Method Key Starting Materials Reaction Type Conditions Yield Range (%) Notes
Preformed Pyrimidine Approach 4-Amino-5-bromopyrimidine derivatives Cyclization with guanidine NaOMe/MeOH, moderate heat >60 (majority) Widely used, high yield, scalable
Preformed Pyridone Approach Substituted pyridone Condensation with amidines Halogenation, basic conditions Variable Useful for specific substitutions
Patented Palbociclib Route Brominated/chlorinated pyrimidine Halogenation, nucleophilic substitution Organic solvents, bases, heating High Industrially relevant, optimized for purity

Research Findings and Considerations

  • The preformed pyrimidine method offers robust and reproducible routes with high yields, making it preferred for laboratory and industrial synthesis.
  • The choice of solvent and base critically influences the reaction rate and product purity.
  • Halogenation steps must be carefully controlled to avoid over-substitution or side reactions.
  • The cyclopentyl substituent introduction is a key step that can be achieved via nucleophilic substitution or transition metal-catalyzed coupling, with palladium catalysts often enhancing selectivity.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the compound with pharmaceutical-grade purity.

Q & A

Q. What are the key physicochemical properties of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and how do they influence experimental design?

Answer: The compound has a molecular weight of 263.72 g/mol (C₁₃H₁₄ClN₃O) and melts at 176–178°C . Its predicted boiling point is 428.0±34.0°C , and density is 1.346±0.06 g/cm³ . Solubility is limited in common solvents: slight in chloroform and methanol. Stability requires storage at 2–8°C under nitrogen to prevent degradation . Experimental considerations :

  • Use anhydrous conditions for reactions due to sensitivity to moisture.
  • Prefer chlorinated solvents (e.g., chloroform) for dissolution in kinetic studies.
  • Monitor temperature during synthesis to avoid thermal decomposition.

Q. What synthetic routes are available for preparing this compound?

Answer : A general cyclocondensation method involves reacting methyl/ethyl acetate derivatives with 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde in anhydrous DMF at 120°C for 16 hours , followed by precipitation with water and purification via ethyl acetate extraction and recrystallization from acetone . Key steps :

  • Use potassium carbonate (3.0 eq) as a base to drive the reaction.
  • Employ MgSO₄ for drying organic layers post-extraction.
  • Recrystallization optimizes purity (>96% by HPLC) .

Q. How should researchers handle storage and stability challenges for this compound?

Answer :

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation and hydrolysis .
  • Handling : Use inert atmospheres (e.g., gloveboxes) for weighing and dispensing.
  • Stability testing : Monitor via HPLC for degradation products (e.g., dechlorinated analogs) under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for kinase targets like CDK4/6 or PAK1/2?

Answer :

  • Backbone modifications : Introducing substituents at the 6-position (e.g., acetyl or vinyl groups) improves CDK4/6 inhibition (see Palbociclib derivatives) .
  • Aminoalkyl side chains : Adding 4-aminobutyl or piperazinyl groups enhances PAK1/2 selectivity but may introduce cardiotoxicity risks due to PAK2 inhibition .
  • Methodology :
    • Use Suzuki coupling to introduce aryl/heteroaryl groups at the 6-position .
    • Test selectivity via kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What analytical techniques are critical for confirming the structure and purity of this compound and its derivatives?

Answer : Primary techniques :

  • ¹H/¹³C NMR : Assign peaks to confirm cyclopentyl (δ ~1.5–2.5 ppm) and pyrido-pyrimidinone backbone (δ ~8.0–9.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄ClN₃O: calc. 264.0874, found 264.0876) .
    Purity assessment :
  • HPLC : Use C18 columns with water/acetonitrile gradients (0.1% TFA) for >95% purity thresholds .

Q. How can researchers address contradictions in biological activity data, such as PAK inhibitor toxicity?

Answer :

  • Hypothesis : Cardiotoxicity in PAK inhibitors (e.g., G-5555) correlates with PAK2 inhibition, not PAK1 .
  • Experimental validation :
    • Compare PAK1 vs. PAK2 IC₅₀ values using recombinant kinase assays.
    • Conduct Langendorff heart assays to assess arrhythmia risks .
  • Mitigation : Design analogs with >100-fold selectivity for PAK1 over PAK2 via computational docking (e.g., Glide SP).

Q. What methods are used to synthesize and characterize salt forms (e.g., isethionate) of this compound?

Answer :

  • Salt formation : Seed crystals of the isethionate salt are added to a dispersion of the free base in solvents like ethanol/water, followed by isethionic acid addition .
  • Characterization :
    • XRPD to confirm crystalline form.
    • TGA/DSC for thermal stability analysis (e.g., melting point shifts) .

Q. How can impurities in this compound be identified and controlled during synthesis?

Answer :

  • Common impurities :
    • Dechlorinated byproducts : Monitor via LC-MS (e.g., m/z 229.1 for [M+H]⁺).
    • Oxidation products : Detect using HPLC-UV at 254 nm .
  • Control strategies :
    • Optimize reaction time/temperature to minimize side reactions.
    • Use preparative HPLC (C18 columns, 0.1% TFA) for purification .

Q. What patent strategies exist for protecting novel derivatives of this compound?

Answer :

  • Key claims : Focus on substitution patterns (e.g., 6-acetyl, 8-cyclopentyl) and salt forms (e.g., isethionate) .
  • Examples :
    • Patent US951797B2 covers pyrido-pyrimidinone derivatives with piperazinyl substitutions .
    • Include data on enhanced bioavailability or kinase selectivity in claims .

Q. How does modifying the pyridopyrimidinone scaffold impact pharmacokinetic properties?

Answer :

  • Lipophilicity : Adding methyl/cyclopentyl groups increases logP, enhancing membrane permeability but reducing solubility .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., chloro) to slow CYP450-mediated oxidation.
  • In vivo testing : Use rodent models to assess oral bioavailability and half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

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